N-(2-aminopropyl)-N-methylaniline
Description
Structure
3D Structure
Properties
CAS No. |
954253-35-1 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-N-methyl-1-N-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-9(11)8-12(2)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 |
InChI Key |
OGUIAFAIFGRUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches for N 2 Aminopropyl N Methylaniline and Analogues
Direct Alkylation and Amination Protocols
Direct methods involving the formation of carbon-nitrogen bonds through alkylation and amination are foundational in amine synthesis. These protocols offer straightforward routes to the target structures, often leveraging readily available starting materials.
N-Alkylation Pathways Utilizing Alkylating Agents
A primary strategy for the synthesis of N-(2-aminopropyl)-N-methylaniline involves the direct N-alkylation of N-methylaniline. This can be conceptually achieved by reacting N-methylaniline with a suitable three-carbon synthon carrying a protected amine and a leaving group, such as a 2-halopropylamine derivative. The use of a base is typically required to neutralize the acid generated during the reaction.
In a related context, the N-alkylation of anilines with alcohols has been demonstrated using various catalysts. For instance, nitrile-substituted N-heterocyclic carbene (NHC) complexes of iridium(III) and ruthenium(II) have been shown to catalyze the N-alkylation of aniline (B41778) derivatives with benzyl (B1604629) alcohols. nih.gov The iridium(III) complexes generally exhibit higher performance. nih.gov A proposed mechanism involves the deprotonation of the alcohol by a base, coordination to the metal center, and subsequent formation of a metal hydride and an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced to the desired N-alkylated amine. nih.gov This "borrowing hydrogen" strategy is an environmentally benign method for C-N bond formation. researchgate.net
Table 1: Examples of Iridium-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol nih.gov
| Aniline Derivative | Product | Catalyst | Yield (%) |
| 4-Methylaniline | N-Benzyl-4-methylaniline | Ir(III)-NHC (2b) | 72 |
| 2-Methylaniline | N-Benzyl-2-methylaniline | Ir(III)-NHC (2b) | 65 |
| 2,4-Dimethylaniline | N-Benzyl-2,4-dimethylaniline | Ir(III)-NHC (2b) | Low Conversion |
| 2-Nitroaniline | N-Benzyl-2-nitroaniline | Ir(III)-NHC (2b) | 64 |
Reductive Amination Strategies with Carbonyl Compounds
Reductive amination, or reductive alkylation, is a powerful and widely used method for amine synthesis that converts a carbonyl group to an amine via an imine intermediate. wikipedia.org For the synthesis of this compound, this would involve the reaction of N-methylaniline with a protected aminoacetone derivative, followed by reduction. The reaction is typically carried out in one pot, where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org
A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, like sodium cyanoborohydride, being common choices. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a prevalent method. wikipedia.org The choice of reductant and reaction conditions is crucial to selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. dtu.dk A study on the reductive amination of acetophenone (B1666503) analogues with N-methylaniline using trichlorosilane (B8805176) as the reducing agent and tetramethylethylenediamine (TMEDA) as a Lewis base activator demonstrated a facile one-pot process for creating hindered tertiary amines. researchgate.net
Table 2: Reductive Amination of Ketones with N-methylaniline researchgate.net
| Ketone | Amine | Reducing System | Product |
| Acetophenone | N-methylaniline | HSiCl3/TMEDA | N-(1-phenylethyl)-N-methylaniline |
| 4-Methoxyacetophenone | N-methylaniline | HSiCl3/TMEDA | N-[1-(4-methoxyphenyl)ethyl]-N-methylaniline |
| Propiophenone | N-methylaniline | HSiCl3/TMEDA | N-(1-phenylpropyl)-N-methylaniline |
Copper-Catalyzed C-N Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic approach for the formation of C-N bonds. While traditionally requiring harsh conditions, modern advancements have led to milder protocols. These reactions can be applied to the synthesis of N-alkylanilines. For instance, copper-catalyzed N- and O-alkylation of amines and phenols has been achieved using alkylborane reagents in the presence of copper(II) acetate (B1210297) and di-tert-butyl peroxide, yielding the alkylated products in good to excellent yields. nih.gov
The synthesis of N-methylaniline itself can be performed through various methods, including the reaction of aniline with methanol (B129727) in the presence of a copper-chromium catalyst. scispace.comgoogle.com This highlights the utility of copper catalysis in establishing the N-methylaniline core structure, which could then be further functionalized.
Transition-Metal Catalyzed Synthesis
Transition-metal catalysis offers highly efficient and selective methods for constructing C-N bonds, often with high functional group tolerance and stereocontrol. Palladium and rhodium are particularly prominent in this area.
Palladium-Catalyzed Hydroamination and Aminocarbonylation
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, is a powerful tool for forming arylamines. nih.govnih.gov While typically used for aryl C-N bond formation, related palladium-catalyzed processes can be envisioned for the synthesis of this compound. For example, the hydroamination of an appropriate alkene with N-methylaniline or the coupling of N-methylaniline with a suitably functionalized three-carbon electrophile could be potential routes.
Recent developments have enabled the palladium-catalyzed amination of aryl halides with aqueous ammonia (B1221849) using a specialized dialkyl biheteroaryl phosphine (B1218219) ligand (KPhos), which suppresses common side reactions like hydroxylation. nih.govnih.govorganic-chemistry.org This demonstrates the power of ligand development in overcoming challenges in palladium catalysis. nih.govnih.gov While not a direct synthesis of the target molecule, these advancements in forming primary arylamines are relevant for creating analogues. nih.govnih.govorganic-chemistry.org Palladium has also been used to catalyze the regioselective arylation of unprotected allylamines, showcasing its utility in functionalizing molecules containing amine groups. acs.org
Rhodium-Catalyzed Approaches to Aliphatic Amines
Rhodium catalysts have shown remarkable versatility in the synthesis of amines. Rhodium-catalyzed C-H amination has emerged as a powerful method for the direct installation of nitrogen functionalities into aliphatic C-H bonds. acs.org Furthermore, rhodium catalysis is effective in the asymmetric synthesis of tertiary amines. nih.govst-andrews.ac.uk For instance, chiral diene-ligated rhodium catalysts have been used for the asymmetric substitution of racemic tertiary allylic trichloroacetimidates with secondary amines to produce α-tertiary amines with high enantioselectivity. nih.gov
Rhodium-catalyzed hydrogenation of nitriles is another route to secondary amines. acs.org Mechanistic studies on rhodium-catalyzed acylnitrene transfer reactions are also paving the way for new C-H amidation methodologies. youtube.com These advanced rhodium-catalyzed methods provide strategic avenues for the synthesis of complex chiral amines and could be adapted for the enantioselective synthesis of this compound analogues.
Nickel-Catalyzed Mono-N-Methylation Processes
The selective introduction of a single methyl group onto a nitrogen atom, particularly in anilines, is a critical step for synthesizing the target compound. Nickel catalysis has emerged as a cost-effective and efficient method for this transformation. acs.org These processes often utilize the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol (like methanol) serves as the alkylating agent, producing only water as a byproduct. researchgate.net
Raney Nickel has been historically used for the N-alkylation of anilines with alcohols. acs.org More recently, heterogeneous nickel catalysts, such as nickel nanoparticles supported on various materials, have gained attention due to their high activity and recyclability. researchgate.net For instance, a Ni/ZnAlOx catalyst, derived from a layered double hydroxide (B78521) precursor, has been shown to effectively catalyze the mono-N-methylation of aniline using methanol. rsc.org The selectivity towards mono-methylation over di-methylation can often be controlled by modulating reaction conditions such as temperature, reaction time, and the presence of a base. researchgate.netrsc.org
Kinetic and mechanistic studies suggest that the reaction proceeds via a borrowing hydrogen pathway. researchgate.net The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. Subsequent reduction of the imine by the previously "borrowed" hydrogen atoms yields the N-alkylated amine.
A comparative overview of different non-noble metal catalysts for mono-N-methylation of aniline highlights the effectiveness of nickel-based systems.
| Catalyst | Temperature (°C) | Time (h) | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ni/ZnAlOx | 160 | 24 | NaOH (1 equiv.) | 93 | rsc.org |
| Fe-Catalyzed BH | 150 | 24 | K2CO3 (2 equiv.) | 64 | rsc.org |
| Co-NPs@NC | 160 | 24 | t-BuOK (1 mmol) | 67 | rsc.org |
Intramolecular Cyclization Reactions for Amine Architectures
Intramolecular cyclization represents a powerful strategy for constructing cyclic amine frameworks, which can be precursors or analogues of the target molecule. These reactions create ring structures by forming a new bond between two atoms within the same molecule. organic-chemistry.org Various methods, including radical cyclizations and transition-metal-catalyzed processes, are employed to synthesize a diverse range of N-heterocycles. organic-chemistry.orgthieme-connect.com
One notable approach involves the intramolecular radical cyclization of alkene-tethered sulfonamides. thieme-connect.com This method can generate 2-arylethylamine motifs, which are structurally relevant. The process is often initiated by a photocatalyst, leading to the formation of a nitrogen-centered radical that attacks the tethered alkene. This is followed by a Smiles–Truce rearrangement to yield lactams, which can be subsequently hydrolyzed to access the desired amine architecture. thieme-connect.com
Another strategy involves the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines. nih.govacs.org This reaction proceeds through the in-situ hydrolysis of the N-cyano group to form an NH sulfoximine, which then undergoes cyclocondensation to produce fused heterocyclic systems like thiadiazine 1-oxides. nih.govacs.org Although this specific product is not a direct precursor, the underlying principle of intramolecular cyclization of a functionalized amine chain is a key strategic concept in amine synthesis.
The conditions for these cyclizations are highly dependent on the specific substrate and desired product.
| Reaction Type | Key Reagents/Catalyst | Intermediate/Product Class | Reference |
|---|---|---|---|
| Photoredox-Catalyzed Radical Cyclization | Ir(III) photocatalyst | Lactams (precursors to 2-arylethylamines) | thieme-connect.com |
| Acid-Catalyzed Cyclocondensation | H2SO4 | Thiadiazine 1-oxides | nih.govacs.org |
| Palladium-Catalyzed Oxidative Cyclization | Yb(OTf)3, Pd(OAc)2 | N-Heterocycles (6-, 7-, 8-membered rings) | organic-chemistry.org |
| Gold-Catalyzed Hydroamination | Au(I) catalyst | Protected N-Heterocycles | organic-chemistry.org |
Multicomponent Reactions in Amine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to complex amines. researchgate.netresearchgate.net This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net
Several MCR strategies are applicable to the synthesis of substituted amines. For instance, a copper(I)-catalyzed multicomponent cycloaromatization involving ortho-bromoaryl ketones, amines, and terminal alkynes can produce a wide range of (hetero)polyaryl amines. researchgate.net This method constructs the aminated aromatic core in a single step from readily available starting materials.
Another powerful MCR is the carbonyl alkylative amination, which can be mediated by zinc. nih.gov This reaction allows for the synthesis of α-branched amines by combining an aldehyde, an amine, and an alkyl iodide. Such transformations are valuable for creating sterically complex amine products. Visible-light-mediated MCRs have also been developed, using catalysts like Mn₂(CO)₁₀ to facilitate the three-component alkylation of imines (formed in situ from aldehydes and anilines) with alkyl iodides to yield secondary amines. rsc.org A one-pot, two-step synthesis using a ruthenium-on-copper-NHC modified silica (B1680970) catalyst can produce allylamines and alkylamines from an alkyne, paraformaldehyde, and an amine. acs.org
The versatility of MCRs allows for the incorporation of diverse structural elements, making it a key strategy for synthesizing analogues of this compound.
| Reaction Name | Key Components | Catalyst/Mediator | Product Type | Reference |
|---|---|---|---|---|
| Cycloaromatizative Amination | ortho-bromoaryl ketone, amine, alkyne | CuI | (Hetero)polyaryl amines | researchgate.net |
| Carbonyl Alkylative Amination | Aldehyde, amine, alkyl iodide | Zn | α-Branched tertiary amines | nih.gov |
| Visible-Light-Mediated Alkylation | Aldehyde, aniline, alkyl iodide | Mn₂(CO)₁₀ | Secondary amines | rsc.org |
| A³ Coupling / Hydrogenation | Alkyne, paraformaldehyde, amine | Ru@SiO₂-[Cu-NHC] | Allyl- and Alkylamines | acs.org |
Stereoselective Synthesis of Chiral this compound Precursors
The aminopropyl portion of the target molecule contains a chiral center, making stereoselective synthesis crucial for accessing specific enantiomers. A primary precursor for this fragment is a chiral 1-phenylpropan-2-amine derivative. Biocatalysis, particularly the use of transaminases (TAs), offers an environmentally favorable method for the asymmetric synthesis of these chiral amines from prochiral ketones. researchgate.net
Transaminases can catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity, directly establishing the desired stereocenter. researchgate.net For example, immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully applied to synthesize enantiopure 1-(3′,4′-disubstituted phenyl)propan-2-amines. researchgate.net
Furthermore, multi-enzymatic cascade reactions provide a sophisticated approach to producing all possible stereoisomers of related compounds like phenylpropanolamines. nih.gov Such a cascade might involve a styrene (B11656) monooxygenase and an epoxide hydrolase to create a chiral diol from an achiral alkene. This intermediate is then converted into the chiral amino alcohol by a combination of an alcohol dehydrogenase (ADH) and a transaminase in a redox-neutral process. nih.gov These enzymatic strategies highlight the power of biocatalysis in preparing optically pure precursors essential for the synthesis of chiral this compound.
| Method | Enzyme(s) | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Asymmetric Amination | Transaminase (TA) | Prochiral Ketone | Chiral 1-phenylpropan-2-amine | Direct synthesis from ketone | researchgate.net |
| Multi-enzymatic Cascade | Styrene Monooxygenase, Epoxide Hydrolase, ADH, ω-Transaminase | β-Methylstyrene | Phenylpropanolamine Stereoisomers | Access to all four stereoisomers | nih.gov |
Mechanistic Investigations of N 2 Aminopropyl N Methylaniline Reactions
Elucidation of Reaction Pathways and Transition States
No studies detailing the reaction pathways or transition states for N-(2-aminopropyl)-N-methylaniline have been found in the searched literature.
Role of Catalysts and Ligands in Reaction Mechanisms
There is no available research on the role of catalysts or ligands in the reaction mechanisms of this compound.
Specific heterogeneous or homogeneous catalysis mechanisms for reactions involving this compound are not documented.
The effect of ligands on the selectivity and reactivity of this compound has not been investigated in the available literature.
Intermediates in Amine Formation and Transformation
No information exists on the specific intermediates formed during the synthesis or transformation of this compound.
Radical Mechanisms in Amine Functionalization
There are no documented radical mechanisms for the functionalization of this compound.
Kinetic and Thermodynamic Considerations of Amine Reactivity
Kinetic and thermodynamic data regarding the reactivity of this compound are not available in the public domain.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-aminopropyl)-N-methylaniline, such studies would provide invaluable insights.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of molecules like this compound. A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, numerous electronic properties could be calculated, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for predicting the molecule's reactivity, stability, and the nature of its interactions with other molecules. However, no specific DFT data for this compound has been published.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent such as water or an organic solvent, would reveal how the molecule interacts with its environment. This could include the formation of hydrogen bonds between the amine groups and solvent molecules, as well as hydrophobic interactions involving the phenyl ring. Such simulations provide a dynamic picture of solvation, conformational changes, and potential binding interactions with biological macromolecules. No such simulation studies have been reported for this molecule.
Prediction of Reaction Pathways and Transition States
A critical aspect of theoretical chemistry is the ability to map out the entire pathway of a chemical reaction, including the high-energy transition states that connect reactants and products. Using methods like DFT or ab initio calculations, researchers can locate the transition state structures and calculate their energies, which correspond to the activation energy of the reaction. This allows for the prediction of reaction rates and the elucidation of reaction mechanisms at a molecular level. For this compound, this could be applied to understand its synthesis, degradation, or metabolic fate. This area of research remains unexplored for this compound.
Spectroscopic Property Simulations and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, the vibrational frequencies from a DFT calculation can be used to simulate the infrared (IR) and Raman spectra. Similarly, time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the peaks in an ultraviolet-visible (UV-Vis) spectrum. Nuclear magnetic resonance (NMR) chemical shifts can also be calculated. These simulated spectra are powerful tools for interpreting experimental results and confirming the structure of a synthesized compound. However, no published studies have performed such simulations for this compound.
Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
NMR spectroscopy is the most powerful tool for determining the primary structure and stereochemistry of organic molecules in solution. For N-(2-aminopropyl)-N-methylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic framework.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. The predicted chemical shifts for this compound are based on data from analogous structures such as N-methylaniline, N-isopropylaniline, and amphetamine derivatives. chemicalbook.comspectrabase.comrsc.org
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the 2-aminopropyl side chain. The aromatic protons would appear as multiplets in the range of δ 6.7-7.3 ppm. The N-methyl group would present as a sharp singlet around δ 2.9 ppm. rsc.org The protons on the aminopropyl chain would exhibit more complex splitting patterns: the methine (CH) proton adjacent to the phenylamino (B1219803) group would likely be a multiplet, the methylene (B1212753) (CH₂) protons would also be a multiplet, and the terminal methyl (CH₃) group would appear as a doublet. The primary amine (NH₂) protons would likely appear as a broad singlet.
The ¹³C NMR spectrum would complement the proton data. The aromatic carbons would generate signals between δ 112 and 150 ppm. The N-methyl carbon is anticipated around δ 30-38 ppm. rsc.org The carbons of the propyl side chain would have distinct shifts, with the carbon attached to the aniline (B41778) nitrogen appearing at a lower field compared to the other aliphatic carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (See Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Analog Data |
|---|---|---|---|
| 1 (N-CH₃) | ~2.9 (s, 3H) | ~35 | Based on N-methylaniline and N-benzyl-N-methylaniline. rsc.orgnih.gov |
| 2 (N-CH₂) | ~3.1-3.3 (m, 2H) | ~55 | Analogous to N-alkyl anilines. |
| 3 (CH) | ~3.0-3.2 (m, 1H) | ~48 | Similar to the methine proton in amphetamine derivatives. |
| 4 (C-CH₃) | ~1.1 (d, 3H) | ~20 | Typical for a methyl group next to a methine. |
| 5 (NH₂) | Broad singlet | - | Exchangeable protons. |
| 6 (Ar-C, ipso) | - | ~149 | Quaternary carbon attached to nitrogen, from N-isopropylaniline data. chemicalbook.comspectrabase.com |
| 7 (Ar-C, ortho) | ~6.7 (d) | ~113 | Shielded by the amino group. |
| 8 (Ar-C, meta) | ~7.2 (t) | ~129 | Standard aromatic region. |
| 9 (Ar-C, para) | ~6.8 (t) | ~117 | Shielded by the amino group. |
Note: s=singlet, d=doublet, t=triplet, m=multiplet. Predicted values are estimates and can vary based on solvent and experimental conditions.
Figure 1: Structure of this compound with numbering for NMR assignments.Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be critical for establishing the spin system of the aminopropyl side chain by showing correlations between the CH₃ protons (4), the methine proton (3), and the methylene protons (2). It would also confirm the coupling between adjacent aromatic protons (7, 8, 9).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov This technique would definitively link each proton signal to its corresponding carbon signal in the table above, for example, confirming that the singlet at ~2.9 ppm corresponds to the N-methyl carbon at ~35 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govresearchgate.net This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:
From the N-methyl protons (1) to the ipso-aromatic carbon (6) and the methylene carbon (2) of the propyl chain.
From the methylene protons (2) to the ipso-aromatic carbon (6) and the methine carbon (3).
From the aromatic protons (7, 8, 9) to their neighboring aromatic carbons, confirming the substitution pattern.
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (formula: C₁₀H₁₆N₂), the expected exact mass of the neutral molecule is 164.1313. When analyzed by techniques like electrospray ionization (ESI), it would typically be observed as the protonated molecule, [M+H]⁺.
Predicted HRMS Data for this compound
| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₀H₁₆N₂ | 164.13135 |
| [M+H]⁺ | C₁₀H₁₇N₂⁺ | 165.13863 |
| [M+Na]⁺ | C₁₀H₁₆N₂Na⁺ | 187.12057 |
Data derived from the chemical formula C10H16N2. uni.lu
Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 165.1) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions provide a fingerprint that helps to elucidate the molecule's structure. The fragmentation of this compound is predicted to follow pathways common to amphetamine and phenethylamine (B48288) derivatives. researchgate.netcore.ac.ukresearchgate.net
A primary fragmentation pathway would be the cleavage of the C-C bond alpha to the primary amine, resulting in the loss of an amino-methyl fragment and formation of a stable benzylic-type iminium ion. Another significant fragmentation would be the cleavage of the bond between the propyl chain and the aniline nitrogen.
Predicted Key MS/MS Fragments for [this compound+H]⁺
| m/z (nominal) | Proposed Fragment Structure/Origin | Fragmentation Pathway |
|---|---|---|
| 148 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the primary amine. |
| 120 | [C₈H₁₀N]⁺ | Cleavage of the N-propyl bond, forming the N-methylaniline radical cation fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzene compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the aromatic ring. |
| 44 | [C₂H₆N]⁺ | Cleavage of the Cα-Cβ bond in the side chain, forming an ethylamine (B1201723) iminium ion. |
Fragmentation is predictive and based on general principles and data from analogous structures like amphetamine. researchgate.netresearchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the spectra would be dominated by features from the substituted aniline ring and the aminopropyl side chain.
N-H Vibrations: The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propyl groups will be observed just below 3000 cm⁻¹.
Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl ring typically occur in the 1450-1600 cm⁻¹ region. researchgate.net The substitution pattern on the ring can also be inferred from the pattern of overtone bands in the 1660-2000 cm⁻¹ range and out-of-plane bending bands below 900 cm⁻¹.
C-N Vibrations: The stretching vibrations for the aromatic C-N and aliphatic C-N bonds are expected in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.
Predicted Characteristic Vibrational Frequencies (FTIR/Raman) for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Reference/Notes |
|---|---|---|---|
| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) | Typically two bands for asymmetric and symmetric stretching. |
| 3000-3100 | C-H Stretch | Aromatic | |
| 2850-2970 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | |
| 1580-1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | |
| 1450-1600 | C=C Stretch | Aromatic Ring | Multiple bands are expected. researchgate.net |
| 1250-1360 | C-N Stretch | Aryl-N | From N-methylaniline data. researchgate.netchemicalbook.com |
| 1020-1250 | C-N Stretch | Alkyl-N |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. youtube.comnih.gov This method involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms, is then mathematically analyzed to generate a detailed model of the molecular structure. youtube.com
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. massbank.jp The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The this compound molecule contains an aniline chromophore. Aniline and its derivatives typically exhibit two main absorption bands in the UV region. wikipedia.org These bands are attributed to π-π* transitions within the benzene (B151609) ring and n-π* transitions involving the non-bonding electrons of the nitrogen atom. researchgate.netresearchgate.net
The lone pair of electrons on the nitrogen atom of the aniline group can conjugate with the π-system of the benzene ring, which influences the energy of these transitions. For aniline itself, the λmax is around 230 nm when dissolved in ethanol. wikipedia.org The introduction of an N-methyl group and an aminopropyl substituent is expected to cause a slight shift in the λmax values due to their electronic effects on the aniline chromophore.
By monitoring changes in the UV-Visible spectrum, this technique can also be employed to study complexation reactions involving this compound. The formation of a complex with a metal ion or another molecule can lead to a shift in the λmax or a change in the molar absorptivity, providing insights into the binding interactions.
Table 1: Typical UV-Visible Absorption Maxima for Related Aniline Compounds
| Compound | λmax (nm) | Solvent | Transition Type |
| Aniline | 230 | Ethanol | π-π |
| Aniline | 280 | Ethanol | n-π |
| N-Methylaniline | ~244, ~294 | - | π-π |
| Anilinium ion | 203 | Dilute Aqueous Acid | π-π (Benzene-like) |
Note: The λmax values are approximate and can vary with the solvent and substituents. wikipedia.orgresearchgate.net
Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Reaction Monitoring
Chromatography coupled with mass spectrometry is a cornerstone for the separation, identification, and quantification of chemical compounds. These techniques are particularly useful for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. epa.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule based on the mass-to-charge ratio (m/z) of the fragments.
For this compound, GC-MS analysis would be suitable for determining its purity by separating it from starting materials, byproducts, or residual solvents. The fragmentation pattern in the mass spectrum would be characteristic of its structure. Aromatic amines typically show an intense molecular ion peak. whitman.edu Common fragmentation pathways for N-substituted anilines involve cleavage of bonds adjacent to the nitrogen atom. whitman.edu For this compound, key fragment ions would be expected from the loss of the aminopropyl side chain or parts of it.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. waters.com The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the compound's affinity for the stationary and mobile phases. The eluent from the LC is then introduced into the mass spectrometer.
LC-MS, particularly with techniques like multiple reaction monitoring (MRM), is highly effective for reaction monitoring. researchgate.netnifc.gov.vnoup.comnih.gov For the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. The high sensitivity and selectivity of LC-MS/MS enable the detection and quantification of the target compound even in complex reaction mixtures. nifc.gov.vn
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]+ | 165.13863 |
| [M+Na]+ | 187.12057 |
| [M]+ | 164.13080 |
Data obtained from predictive models. uni.lu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
